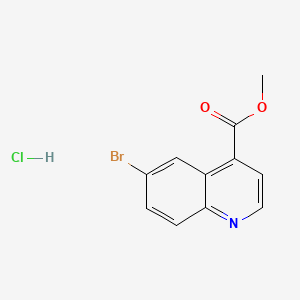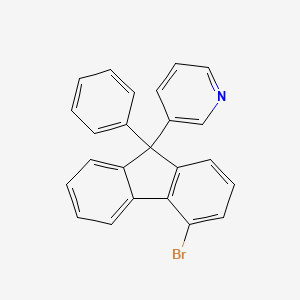![molecular formula C13H10N4O2 B13930819 3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid is a heterocyclic compound that features a triazolo-pyridine core fused with a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic route, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyridine core can act as an inhibitor of enzymes like Janus kinases (JAK1 and JAK2), which are involved in inflammatory and proliferative pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A core structure found in various biologically active molecules.
1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its medicinal applications.
Uniqueness
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid is unique due to its specific combination of the triazolo-pyridine core with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and material science .
特性
分子式 |
C13H10N4O2 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid |
InChI |
InChI=1S/C13H10N4O2/c14-13-15-11-5-4-10(7-17(11)16-13)8-2-1-3-9(6-8)12(18)19/h1-7H,(H2,14,16)(H,18,19) |
InChIキー |
KQGOPGHNIFHWMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN3C(=NC(=N3)N)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)


![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)

![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)



![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)



